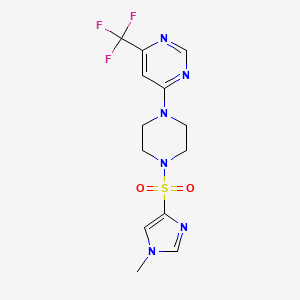

4-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N6O2S/c1-20-7-12(19-9-20)25(23,24)22-4-2-21(3-5-22)11-6-10(13(14,15)16)17-8-18-11/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLWYVWDIIXPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS Number: 2034601-78-8) is a member of the pyrimidine family, known for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 376.36 g/mol. The structural features include a trifluoromethyl group and a sulfonamide moiety, which are critical for its biological activity. The following table summarizes its chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 2034601-78-8 |

| Molecular Formula | C₁₃H₁₅F₃N₆O₂S |

| Molecular Weight | 376.36 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Pharmacological Profile

Research indicates that this compound exhibits significant pharmacological activity, particularly as an inhibitor of glycine transporter type 1 (GlyT-1). In vitro studies have shown that it can effectively elevate glycine levels in the central nervous system (CNS) when administered orally, demonstrating its potential for treating conditions like schizophrenia and other neuropsychiatric disorders .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperazine and pyrimidine rings significantly influence the compound's potency and selectivity. For instance, substituents at specific positions on the piperazine ring enhance binding affinity to GlyT-1, while the trifluoromethyl group contributes to improved bioavailability and metabolic stability .

In Vivo Efficacy

In a notable study involving rodent models, the administration of this compound led to a dose-dependent increase in cerebrospinal fluid glycine levels. This effect was correlated with enhanced cognitive functions in behavioral tests, indicating its potential as a cognitive enhancer .

Toxicological Assessment

Preclinical toxicity assessments have indicated that while the compound is generally well-tolerated, some side effects were noted at higher doses, including mild gastrointestinal disturbances. Long-term studies are ongoing to further evaluate its safety profile .

Scientific Research Applications

Pharmacological Applications

The compound's structural components suggest several potential pharmacological activities, including:

Anticancer Activity

Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit anticancer properties. For instance, a related study found that certain trifluoromethyl pyrimidine derivatives demonstrated significant anticancer activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of these compounds, making them more effective in targeting cancer cells.

Antifungal and Insecticidal Properties

The compound's derivatives have also been explored for their antifungal and insecticidal activities. A study highlighted that novel trifluoromethyl pyrimidine derivatives exhibited promising antifungal and insecticidal effects, suggesting that similar compounds could be developed for agricultural applications . The sulfonamide functionality may play a role in enhancing biological activity by interacting with specific biological targets.

GlyT-1 Inhibition

Research on piperazine derivatives has identified their potential as GlyT-1 inhibitors, which are crucial in regulating glycine levels in the central nervous system. One study reported that modifications to the sulfonamide and benzamide regions of piperazine scaffolds led to compounds that effectively increased glycine levels in the cerebrospinal fluid of rats . This suggests that the compound could be further explored for neurological applications, particularly in conditions where glycine modulation is beneficial.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the efficacy and safety profiles of such compounds. The presence of the imidazole and piperazine rings provides multiple sites for modification, allowing researchers to tailor the pharmacokinetic and pharmacodynamic properties of the derivatives. For example, substituting different groups on the pyrimidine ring can lead to variations in receptor binding affinity and selectivity .

Case Studies

Several case studies illustrate the practical applications of this compound:

- In Vivo Studies on GlyT-1 Inhibitors : A series of sulfonamide piperazine derivatives were evaluated for their ability to modulate glycine levels in vivo, showing promising results that warrant further investigation into their therapeutic potential for psychiatric disorders .

- Anticancer Efficacy Trials : Compounds structurally related to 4-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine have been tested against various cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutics, indicating their potential as new anticancer agents .

Comparison with Similar Compounds

Research Implications and Gaps

- The target compound’s imidazole-sulfonyl-piperazine motif is structurally distinct from analogues in –3, suggesting unique binding modes.

- Critical Gaps: No biological activity data (e.g., IC₅₀, binding affinity) are available in the provided evidence. Comparative studies on pharmacokinetics or target inhibition are needed.

- Synthetic Challenges : The imidazole-sulfonyl group may require multi-step synthesis compared to simpler sulfonyl derivatives ().

Q & A

Q. What are the common synthetic routes for preparing 4-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrimidine core via cyclization of substituted urea or thiourea derivatives.

- Step 2: Introduction of the piperazine-sulfonyl group through nucleophilic substitution or coupling reactions.

- Step 3: Functionalization with the 1-methylimidazole moiety using sulfonylation reagents (e.g., sulfonyl chlorides). Key reagents include 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine, 1-methylimidazole-4-sulfonyl chloride, and coupling agents like HATU (1.5 mmol) with DIPEA in DMF for amidation . Purification often employs column chromatography or recrystallization.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and integration ratios.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation.

- X-ray Crystallography: Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding with the sulfonyl group) .

- HPLC/LC-MS: Assess purity (>95%) and detect impurities from synthetic byproducts .

Q. How is the biological activity of this compound typically evaluated in academic research?

- In vitro assays: Anticancer activity via cell viability assays (e.g., MTT against HeLa or MCF-7 cells). Antimicrobial activity tested using MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .

- Enzyme inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based enzymatic kinetics) to study interactions with targets like PI3K or EGFR .

Advanced Research Questions

Q. What strategies optimize synthetic yields for this compound, particularly in scaling reactions?

- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst optimization: Use of HATU or EDCI for efficient amidation, reducing side reactions.

- Temperature control: Maintaining 0–25°C during sulfonylation prevents decomposition.

- Purification: Gradient elution in flash chromatography improves separation of polar byproducts .

Q. How can computational methods aid in identifying potential biological targets for this compound?

- Molecular docking: Predict binding affinity to kinases or receptors (e.g., using AutoDock Vina with PDB structures like 3LZF).

- QSAR modeling: Correlate substituent effects (e.g., trifluoromethyl) with bioactivity using descriptors like logP and topological polar surface area .

- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What structure-activity relationship (SAR) trends have been observed for analogs of this compound?

- Trifluoromethyl group: Enhances metabolic stability and lipophilicity, improving cell membrane penetration .

- Sulfonyl-piperazine moiety: Critical for hydrogen bonding with active-site residues (e.g., Lys or Asp in kinases).

- Imidazole substitution: Methyl at N1 reduces steric hindrance, optimizing binding pocket fit .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values)?

- Assay standardization: Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).

- Purity verification: Re-test compounds with HPLC to rule out impurity interference.

- Cell line variability: Compare results across multiple lines (e.g., HepG2 vs. A549) to identify context-dependent effects .

Q. What formulation strategies improve the solubility and bioavailability of this compound?

- Co-solvents: Use cyclodextrins or PEG-400 to enhance aqueous solubility.

- Prodrug design: Introduce phosphate esters or glycosides for hydrolytic activation in vivo.

- Nanoparticle encapsulation: PLGA-based nanoparticles for sustained release .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Q. What advanced techniques elucidate the mechanism of enzyme inhibition by this compound?

- Surface plasmon resonance (SPR): Measure real-time binding kinetics (kon/koff) to purified enzymes.

- Isothermal titration calorimetry (ITC): Quantify binding enthalpy and stoichiometry.

- Cryo-EM: Resolve inhibitor-enzyme complexes at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.